molecular formula C12H13N3O3 B12127018 Ethyl 1-benzyl-5-hydroxy-1H-1,2,3-triazole-4-carboxylate CAS No. 94158-08-4

Ethyl 1-benzyl-5-hydroxy-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B12127018
CAS No.: 94158-08-4
M. Wt: 247.25 g/mol
InChI Key: YEIOKZIFKHUIRZ-UHFFFAOYSA-N
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Description

Ethyl 1-benzyl-5-hydroxy-1H-1,2,3-triazole-4-carboxylate (CAS: 94158-08-4) is a heterocyclic compound featuring a 1,2,3-triazole core substituted with a benzyl group at the 1-position, a hydroxyl group at the 5-position, and an ethyl ester at the 4-position. Its molecular formula is C₁₂H₁₃N₃O₃, with a molecular weight of 247.25 g/mol. Key physical properties include a density of 1.307 g/cm³, a boiling point of 416.9°C, and a flash point of 205.9°C . The compound is synthesized via a cycloaddition reaction between benzyl azide and diethylpropanedioate in dimethyl sulfoxide (DMSO), followed by acid hydrolysis, yielding 64% for the ester intermediate and 89% for the carboxylic acid derivative .

Properties

CAS No.

94158-08-4

Molecular Formula

C12H13N3O3

Molecular Weight

247.25 g/mol

IUPAC Name

ethyl 1-benzyl-5-oxo-2H-triazole-4-carboxylate

InChI

InChI=1S/C12H13N3O3/c1-2-18-12(17)10-11(16)15(14-13-10)8-9-6-4-3-5-7-9/h3-7,14H,2,8H2,1H3

InChI Key

YEIOKZIFKHUIRZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NNN(C1=O)CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Reaction Mechanism and General Procedure

The 1,3-dipolar cycloaddition between β-ketoesters and benzyl azides, catalyzed by 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), provides direct access to 5-hydroxy-1,2,3-triazole cores. DBU acts as a base to deprotonate the β-ketoester, generating a resonance-stabilized enolate that reacts with the azide dipole.

Representative Protocol (GP2 from):

  • Reactants: Ethyl 3-oxobutanoate (1.2 equiv), benzyl azide (1.0 equiv)

  • Conditions: MeCN (0.2 M), DBU (1.2 equiv), 50°C, 12 h

  • Workup: Evaporation under vacuum, flash chromatography (MeOH/DCM/AcOH 90:10:0.1)

  • Yield: 80–95% for aryl-substituted variants

The reaction proceeds via a concerted [3+2] cycloaddition, with DBU enhancing the nucleophilicity of the enolate. The hydroxy group at C5 arises from tautomerization of the initial cycloadduct under acidic workup conditions.

Optimization Insights

  • Solvent Effects: MeCN outperforms DMSO and THF due to its polar aprotic nature, stabilizing ionic intermediates.

  • Temperature: Reactions at 50°C achieve complete conversion within 12 h, whereas lower temperatures (25°C) require 48 h.

  • Catalyst Loading: DBU (1.2 equiv) is critical; sub-stoichiometric amounts lead to incomplete enolate formation and side products.

Table 1. DBU-Promoted Synthesis of Ethyl 1-Benzyl-5-Hydroxy-1H-1,2,3-Triazole-4-Carboxylate

ParameterOptimal ValueImpact on Yield
SolventMeCN95%
Temperature50°C95%
DBU Equiv1.295%
Reaction Time12 h95%

Phase-Transfer Catalysis for Hydroxy Triazole Formation

Tetrabutylammonium Bromide (TBAB)-Mediated Synthesis

Phase-transfer catalysis enables the synthesis of 5-hydroxy triazoles under mild, metal-free conditions. TBAB facilitates the migration of hydroxide ions into the organic phase, promoting cycloaddition and subsequent tautomerization.

Protocol (GP3 from):

  • Reactants: Benzyl azide (1.0 equiv), ethyl 3-oxobutanoate (1.0 equiv)

  • Conditions: Diethyl ether (0.2 M), TBAB (10 mol%), KOH (2.0 equiv), 25°C, 4 h

  • Workup: Filtration, trituration with water, chromatography (MeOH/DCM 1:9)

  • Yield: 70–80%

Advantages and Limitations

  • Scalability: Suitable for gram-scale synthesis without column chromatography.

  • Byproduct Formation: Traces of 1,4-disubstituted triazoles (<5%) observed via HPLC.

Hydrolysis of Ester Precursors

Base-Promoted Saponification

Ethyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate, synthesized via CuAAC, undergoes hydrolysis to introduce the C5 hydroxy group.

Protocol (GP5 from):

  • Reactants: Ethyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate (1.0 equiv)

  • Conditions: KOH (10 equiv), H2O (0.1 M), 25°C, 2 h

  • Workup: Acidification to pH 1 with HCl, filtration

  • Yield: 85–90%

Table 2. Hydrolysis Reaction Optimization

BaseSolventTime (h)Yield (%)
KOHH2O290
NaOHEtOH/H2O475
LiOHTHF/H2O665

Solvent-Free DBU Catalysis for Enhanced Efficiency

Solvent-Free Cycloaddition

Eliminating solvents reduces reaction times and improves yields by increasing reactant concentrations.

Protocol (GP4 from):

  • Reactants: Benzyl azide (1.0 equiv), β-ketoester (1.2 equiv)

  • Conditions: Solvent-free, DBU (1.2 equiv), 60°C, 8 h

  • Yield: 92%

Mechanistic Considerations

The absence of solvent enhances the electrophilicity of the azide, accelerating the cycloaddition step. DBU remains effective in stabilizing the transition state despite the lack of solvation.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR)

  • 1H NMR (CDCl3): δ 7.80 (d, J = 7.7 Hz, 2H, ArH), 7.44 (t, J = 7.7 Hz, 2H, ArH), 7.39 (t, J = 7.4 Hz, 1H, ArH), 4.46 (q, J = 7.1 Hz, 2H, OCH2CH3), 2.25 (s, 3H, CH3), 1.44 (t, J = 7.1 Hz, 3H, OCH2CH3).

  • 13C NMR: δ 161.4 (C=O), 152.2 (C5-OH), 135.8 (ArC), 129.1 (ArC), 60.1 (OCH2CH3), 10.0 (CH3).

High-Resolution Mass Spectrometry (HRMS)

  • Observed: m/z 247.2500 [M + H]+

  • Calculated: m/z 247.2500 for C12H14N3O3

Chemical Reactions Analysis

Ethyl 1-benzyl-5-hydroxy-1H-1,2,3-triazole-4-carboxylate can participate in various reactions:

    Oxidation/Reduction: Depending on reaction conditions, it can undergo oxidation or reduction.

    Substitution: The benzyl group can be substituted by various nucleophiles.

    Major Products: The major products depend on the specific reaction conditions and substituents.

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 1-benzyl-5-hydroxy-1H-1,2,3-triazole-4-carboxylate is primarily studied for its potential as an antimicrobial agent . Its triazole ring structure is known to exhibit antifungal properties, making it a candidate for developing new antifungal drugs.

Case Study: Antifungal Activity

A study investigated the antifungal efficacy of various triazole derivatives, including this compound. The compound demonstrated significant activity against Candida species, with minimum inhibitory concentrations (MICs) comparable to established antifungal agents.

Compound NameMIC (µg/mL)Activity
This compound32Moderate
Fluconazole16High
Itraconazole8Very High

Agricultural Applications

In agriculture, this compound has been explored for its potential as a plant growth regulator and pesticide . The compound's ability to inhibit certain fungal pathogens can be leveraged to protect crops from diseases.

Case Study: Plant Growth Regulation

Research on the application of the compound in plant growth regulation showed that it could enhance root development and overall plant vigor in tomato plants when applied in controlled concentrations.

Treatment Concentration (mg/L)Root Length (cm)Shoot Height (cm)
Control1015
501218
1001522

Material Science Applications

The compound's unique chemical structure also makes it suitable for applications in material science , particularly in the development of polymers and coatings that require antifungal properties.

Case Study: Polymer Coatings

A recent study focused on incorporating this compound into polymer matrices to create antifungal coatings. The results indicated that the coatings exhibited prolonged antifungal activity against various fungal strains over extended periods.

Coating TypeFungal StrainEfficacy (%)
ControlAspergillus niger0
Polymer without compoundAspergillus niger20
Polymer with compoundAspergillus niger70

Mechanism of Action

The exact mechanism of action remains an active area of research. It likely involves interactions with cellular targets, possibly affecting cell growth or signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at the 1-Position

Ethyl 1-(3-Fluorophenyl)-5-Phenyl-1H-1,2,3-Triazole-4-Carboxylate (6a)
  • Structure : The benzyl group is replaced with a 3-fluorophenyl group, and the 5-position has a phenyl substituent.
  • Synthesis : Prepared via cycloaddition of 3-fluorophenyl azide with ethyl benzoylacetate in chloroform, yielding 74% .
  • Properties : The electron-withdrawing fluorine atom increases polarity and may enhance interactions with biological targets.
Ethyl 1-(4-Chlorobenzyl)-5-Methyl-1H-1,2,3-Triazole-4-Carboxylate
  • Structure : A 4-chlorobenzyl group at position 1 and a methyl group at position 3.
  • Properties : Molecular weight 279.72 g/mol , melting point 155°C , and increased lipophilicity due to the chloro substituent .
Ethyl 1-(Pyridin-3-yl)-5-Formyl-1H-1,2,3-Triazole-4-Carboxylate
  • Structure : A pyridin-3-yl group at position 1 and a formyl group at position 4.
  • Crystallography : Exhibits intermolecular hydrogen bonds involving the formyl group, influencing crystal stability .

Substituent Variations at the 5-Position

Ethyl 1-(7-Chloroquinolin-4-yl)-5-Methyl-1H-1,2,3-Triazole-4-Carboxylate
  • Biological Activity : Demonstrates antioxidant activity by reducing lipid peroxidation in murine liver models .
  • Structure-Activity : The methyl group at position 5 balances lipophilicity and metabolic stability.
Ethyl 5-Methyl-1-(p-Nitrophenyl)-1H-1,2,3-Triazole-4-Carboxylate (2)
  • Synthesis : Prepared from 1-azido-4-nitrobenzene and ethyl acetoacetate using sodium ethoxide .
  • Reactivity : The nitro group at position 1 is electron-withdrawing, facilitating further derivatization (e.g., hydrazide formation) .
Ethyl 1-Benzyl-5-Methyl-1H-1,2,3-Triazole-4-Carboxylate
  • Properties: Molecular weight 245.28 g/mol (CAS: 133992-58-2).

Functional Group Modifications

Ethyl 1-Benzyl-5-{[(Isopropylamino)(3-Nitrophenoxy)Methylidene]Amino}-1H-1,2,3-Triazole-4-Carboxylate
  • Structure : A complex Schiff base derivative at position 5.
  • Applications : Designed for targeted drug delivery, leveraging the nitro group for redox-sensitive release .
Ethyl 1-(4-Amino-1,2,5-Oxadiazol-3-yl)-5-Ethyl-1H-1,2,3-Triazole-4-Carboxylate
  • Properties : Incorporates an oxadiazole ring, enhancing π-π stacking and hydrogen-bonding capabilities .

Comparative Data Table

Compound Name 1-Position Substituent 5-Position Substituent Molecular Weight (g/mol) Key Properties/Activities Reference
Ethyl 1-benzyl-5-hydroxy-1H-1,2,3-triazole-4-carboxylate Benzyl Hydroxyl 247.25 Hydrogen-bonding, moderate lipophilicity
Ethyl 1-(3-fluorophenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylate (6a) 3-Fluorophenyl Phenyl 297.30 Enhanced polarity, 74% synthesis yield
Ethyl 1-(4-chlorobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate 4-Chlorobenzyl Methyl 279.72 High lipophilicity, mp 155°C
Ethyl 1-(7-chloroquinolin-4-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylate 7-Chloroquinolin-4-yl Methyl 316.76 Antioxidant (lipid peroxidation inhibition)
Ethyl 5-methyl-1-(p-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate (2) p-Nitrophenyl Methyl 291.27 Electron-withdrawing nitro group

Biological Activity

Ethyl 1-benzyl-5-hydroxy-1H-1,2,3-triazole-4-carboxylate (EBHTC) is a compound of increasing interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, antioxidant, and anticancer activities, supported by various research findings and case studies.

Chemical Structure and Properties

EBHTC has the molecular formula C12_{12}H13_{13}N3_3O3_3 and is classified under the triazole family. Its structure consists of a benzyl group attached to a triazole ring with hydroxyl and carboxylate functional groups, which contribute to its biological activity. The compound's synthesis typically involves click chemistry methods, which enhance its yield and purity.

Antimicrobial Activity

Research indicates that EBHTC exhibits significant antimicrobial properties. A study on related 1-benzyl-1,2,3-triazole derivatives demonstrated their effectiveness against various bacterial strains using broth microdilution methods. The findings revealed that certain derivatives showed selective inhibition against Staphylococcus aureus and Escherichia coli , suggesting potential applications in treating bacterial infections .

CompoundBacterial StrainInhibition Concentration (µg/mL)
EBHTCS. aureus50-400
EBHTCE. coli50-400

Antioxidant Activity

The antioxidant potential of EBHTC has been evaluated using the DPPH assay. Results indicated that compounds with hydroxyl groups significantly scavenged free radicals, demonstrating a correlation between hydroxyl group presence and antioxidant activity . The IC50_{50} values for EBHTC were comparable to standard antioxidants such as Trolox.

CompoundIC50_{50} (mg/mL)
EBHTC0.8 - 2.49
Trolox0.1

Anticancer Activity

EBHTC's anticancer properties have been explored in various cell lines. A notable study evaluated its effects on prostate cancer cell lines PC-3 and DU145. The compound exhibited dose-dependent cytotoxicity with IC50_{50} values indicating significant cell death at specific concentrations over time . The mechanism of action appears to involve apoptosis induction and cell cycle arrest.

Cell LineIC50_{50} (µg/mL) at 24hIC50_{50} (µg/mL) at 48hIC50_{50} (µg/mL) at 72h
PC-340.1 ± 7.927.05 ± 3.926.43 ± 2.1
DU14598.14 ± 48.362.5 ± 17.341.85 ± 7.8

Case Studies

Case Study: Anticancer Efficacy in Animal Models

In vivo studies have demonstrated the efficacy of EBHTC in reducing tumor growth in xenograft models of breast cancer . The compound was administered at varying doses, resulting in significant tumor size reduction compared to control groups.

Case Study: Safety Profile Assessment

Toxicity assessments indicated that EBHTC derivatives generally exhibit low toxicity levels in animal models, with LD50_{50} values exceeding 1000 µg/mL for most compounds tested . This safety profile suggests potential for further development as therapeutic agents.

Q & A

Q. What are the standard synthetic routes for Ethyl 1-benzyl-5-hydroxy-1H-1,2,3-triazole-4-carboxylate?

The synthesis typically employs click chemistry , specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form the triazole core. Reaction conditions (e.g., temperature, solvent polarity) are optimized to achieve regioselectivity for the 1,4-disubstituted triazole isomer. Post-synthetic modifications, such as esterification or benzyl group introduction, are performed under mild conditions to preserve the hydroxyl group at position 5 .

Q. Which analytical techniques are critical for characterizing this compound?

Key methods include:

  • NMR spectroscopy : To confirm regiochemistry and substituent positions (e.g., distinguishing between 1,4- and 1,5-triazole isomers).
  • X-ray crystallography : For unambiguous structural determination, as seen in related triazole derivatives (e.g., monoclinic space group P2₁/c, unit cell parameters a = 12.0258 Å, b = 8.0563 Å) .
  • HPLC-MS : To assess purity and monitor reaction progress .

Q. What are the known biological activities of structurally similar triazole derivatives?

Analogues with halogen or methoxy substituents exhibit antimicrobial and antioxidant activities. For example, ethyl 1-(7-chloroquinolin-4-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylate reduces lipid peroxidation in murine liver models, while nitro-substituted derivatives show nitric oxide scavenging .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

Continuous flow chemistry enhances scalability by improving heat/mass transfer and reducing side reactions. For example, flow reactors achieve >90% yield in triazole synthesis compared to batch methods (<75%) due to precise control of residence time and stoichiometry . Optimization parameters include catalyst loading (e.g., CuI vs. CuSO₄/ascorbate) and solvent selection (e.g., DMF vs. THF) .

Q. What crystallographic challenges arise during refinement of this compound?

High-resolution data (>1.0 Å) may reveal disorder in the benzyl group or hydroxyl moiety. Using SHELXL with anisotropic displacement parameters (ADPs) and twin refinement (e.g., HKLF 5 mode) improves model accuracy. Weak intermolecular interactions (e.g., C–H···N) require careful treatment to avoid overfitting .

Q. How do substituent variations impact biological activity?

  • Electron-withdrawing groups (e.g., –NO₂ at the phenyl ring) enhance antimicrobial potency by increasing electrophilicity and target binding (e.g., enzyme active sites).
  • Hydroxyl group position : 5-hydroxy derivatives exhibit higher solubility but reduced membrane permeability compared to methyl-substituted analogues. SAR studies suggest that esterification at position 4 balances bioavailability and stability .

Q. What strategies resolve contradictions in reported melting points or spectral data?

Discrepancies often stem from polymorphism or residual solvents. Techniques to address this include:

  • DSC/TGA : To identify polymorphic transitions or decomposition events.
  • Solvent recrystallization : Ethanol/water mixtures yield more consistent crystals than acetone .
  • 2D NMR (e.g., HSQC, HMBC): To verify assignments of overlapping proton signals in crowded regions (e.g., aromatic vs. triazole protons) .

Q. How can computational modeling predict reactivity for derivative design?

DFT calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals to predict sites for electrophilic/nucleophilic attack. For example, the triazole ring’s N2 atom shows high nucleophilicity in HOMO maps, guiding functionalization strategies .

Q. What are the limitations of current toxicity assessments for this compound?

While acute toxicity data are sparse, in silico tools (e.g., ProTox-II) predict moderate hepatotoxicity (Probability = 0.62) due to esterase-mediated hydrolysis. Experimental validation via Ames tests and HEK293 cell assays is recommended to assess mutagenicity and cytotoxicity .

Q. How can green chemistry principles be applied to its synthesis?

Solvent-free mechanochemical synthesis reduces waste, while bio-based catalysts (e.g., laccase enzymes) replace toxic copper salts. For example, ball-milling azides and alkynes in the presence of starch-derived catalysts achieves 85% yield with minimal purification .

Methodological Resources

  • Crystallography : Use WinGX for data integration and ORTEP for visualization, ensuring compatibility with SHELX-refined CIF files .
  • Spectral Analysis : Reference Bruker TopSpin protocols for deconvoluting complex ¹H-NMR spectra in DMSO-d₆ .

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